molecular formula C22H22FN3O2S B2862426 N'-(3,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 895803-77-7

N'-(3,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2862426
CAS No.: 895803-77-7
M. Wt: 411.5
InChI Key: NOVRLUWIVVUIMS-UHFFFAOYSA-N
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Description

N'-(3,5-Dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a synthetic organic compound featuring a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2. The thiazole ring is connected via an ethyl linker to an ethanediamide group, which is further substituted with a 3,5-dimethylphenyl moiety.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-13-9-14(2)11-18(10-13)26-21(28)20(27)24-8-7-19-15(3)25-22(29-19)16-5-4-6-17(23)12-16/h4-6,9-12H,7-8H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVRLUWIVVUIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=CC=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The final step involves the coupling of the thiazole derivative with the ethanediamide moiety under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s key structural elements are compared below with analogous pesticides and bioactive molecules from the Pesticide Chemicals Glossary (2001):

Compound Name Core Structure Substituents Functional Groups Reported Use
Target Compound 1,3-Thiazole 3-Fluorophenyl (C2), methyl (C4), ethanediamide linker, 3,5-dimethylphenyl Amide, thiazole Not specified
Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide) 1,3-Thiazole Dibromo-trifluoromethoxyphenyl (C4), methyl (C2), trifluoromethyl (C5), carboxamide Carboxamide, thiazole Fungicide
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 3-Isopropoxyphenyl, trifluoromethyl benzamide Amide, benzamide Fungicide (rice sheath blight)
Metosulam (N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo-pyrimidine Dichloro-methylphenyl, sulfonamide Sulfonamide, triazole Herbicide (broadleaf weeds)
Key Observations:
  • Thiazole Core : The target compound and thifluzamide share a thiazole ring, but thifluzamide incorporates bromine and trifluoromethyl groups, enhancing its fungicidal activity .
  • Substituted Phenyl Groups : The 3-fluorophenyl and 3,5-dimethylphenyl groups in the target compound contrast with the halogenated or alkoxy-substituted phenyl groups in analogs, which are critical for pesticidal selectivity .

Biological Activity

N'-(3,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H20FN5O2S
  • Molecular Weight : 437.5 g/mol
  • IUPAC Name : N'-(3,5-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It is believed to modulate biological processes by binding to specific enzymes and receptors. The thiazole moiety plays a crucial role in enhancing its cytotoxicity against cancer cell lines by facilitating interactions that disrupt cellular functions .

Biological Activities

Research has indicated several significant biological activities associated with this compound:

  • Anticancer Activity :
    • Case Study : In vitro studies demonstrated strong cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The compound exhibited an IC50 value of approximately 1.61 µg/mL against these cell lines .
    • Structure-Activity Relationship (SAR) : The presence of the thiazole ring and specific substitutions on the phenyl groups were found to enhance the anticancer properties significantly .
  • Anti-inflammatory Effects :
    • Compounds similar in structure have shown dual inhibition of COX-1 and COX-2 enzymes, which are critical in mediating inflammatory responses. The anti-inflammatory activity was superior to that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LineIC50 Value (µg/mL)Reference
AnticancerA5491.61
AnticancerNIH/3T31.98
Anti-inflammatoryCOX-1/COX-2Superior to celecoxib

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For instance:

  • A study highlighted the importance of methyl substitutions on the phenyl ring in enhancing cytotoxic activity against cancer cells. The presence of electron-donating groups was crucial for increasing the efficacy of such compounds .
  • Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, revealing hydrophobic contacts as key interaction modes that contribute to their biological effects .

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